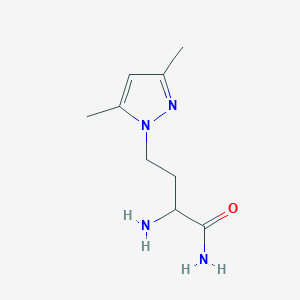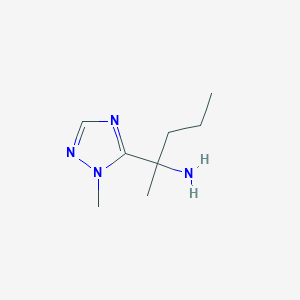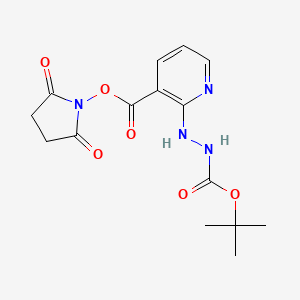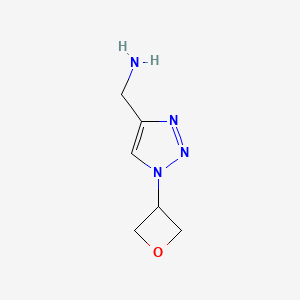
(1-(Oxetan-3-yl)-1h-1,2,3-triazol-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Oxetan-3-yl)-1h-1,2,3-triazol-4-yl)methanamine: is an organic compound that features both an oxetane ring and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions:
Cycloaddition Reaction: One common method to synthesize (1-(Oxetan-3-yl)-1h-1,2,3-triazol-4-yl)methanamine involves a cycloaddition reaction between an azide and an alkyne. This reaction typically proceeds under copper-catalyzed conditions (CuAAC) to form the triazole ring.
Oxetane Formation: The oxetane ring can be introduced through a nucleophilic substitution reaction where a suitable leaving group is replaced by an oxetane moiety.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole or other reduced forms.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, where the ring-opening can lead to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxetane ring.
Major Products:
Oxidation Products: Oxides or nitroso derivatives.
Reduction Products: Dihydrotriazole derivatives.
Substitution Products: Functionalized derivatives with various nucleophiles.
科学的研究の応用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Biology:
Bioconjugation: The triazole ring is often used in bioconjugation techniques, linking biomolecules for various studies.
Medicine:
Drug Development: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Materials Science: Used in the development of new materials with specific properties, such as polymers and coatings.
類似化合物との比較
Similar Compounds:
(1-(Oxetan-3-yl)methanamine: Similar structure but lacks the triazole ring.
1,2,3-Triazole derivatives: Compounds with the triazole ring but without the oxetane moiety.
Uniqueness:
- The combination of the oxetane and triazole rings in (1-(Oxetan-3-yl)-1h-1,2,3-triazol-4-yl)methanamine provides a unique set of chemical properties, making it versatile for various applications.
- The presence of both rings allows for diverse reactivity and interactions, which can be tailored for specific uses in research and industry.
特性
分子式 |
C6H10N4O |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
[1-(oxetan-3-yl)triazol-4-yl]methanamine |
InChI |
InChI=1S/C6H10N4O/c7-1-5-2-10(9-8-5)6-3-11-4-6/h2,6H,1,3-4,7H2 |
InChIキー |
PPZGGCLNWHBBNV-UHFFFAOYSA-N |
正規SMILES |
C1C(CO1)N2C=C(N=N2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


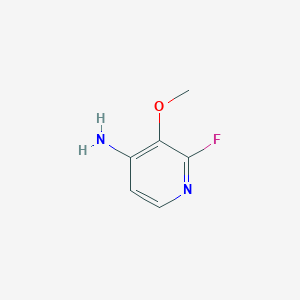





![6-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13648625.png)

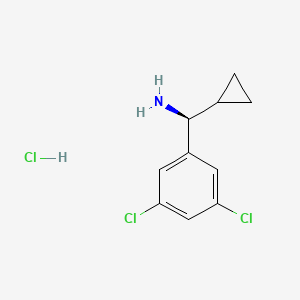
![4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine)](/img/structure/B13648646.png)
